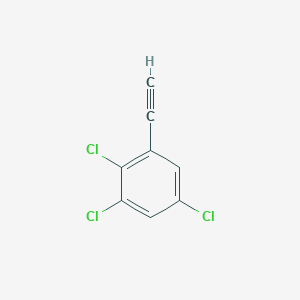

1,2,5-Trichloro-3-ethynylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

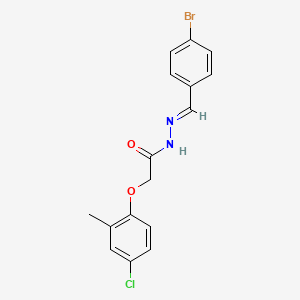

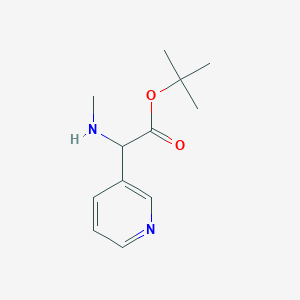

1,2,5-Trichloro-3-ethynylbenzene is a chemical compound with the molecular formula C8H3Cl3. It has a molecular weight of 205.47 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H3Cl3/c1-2-5-3-6(9)4-7(10)8(5)11/h1,3-4H . This indicates that the molecule consists of an ethynyl group (-C≡CH) attached to a benzene ring, which is further substituted with three chlorine atoms. Physical And Chemical Properties Analysis

This compound is a powder that is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen

Photophysical Properties in Organic Light-Emitting Diodes

Carbazole-based dendrimers containing ethynylbenzene cores have been synthesized, exhibiting high fluorescence and stability. These compounds show potential as blue-emitting materials in organic light-emitting diodes (OLEDs) due to their high extinction coefficients of absorption and quantum yields of fluorescence (Adhikari et al., 2007).

Synthesis and Characterization in Organic Chemistry

Ethynylbenzene derivatives have been synthesized and characterized under environmentally benign conditions. These compounds, such as 1,3,5-Tri(p-chlorophenyl)benzene, show high yields and are valuable for further chemical research (Tao Li-ming, 2008).

Applications in Spectroscopy and Quantum Chemistry

Studies on platinum phenylacetylene compounds, including those with ethynylbenzene, have contributed to understanding excited-state symmetry characteristics. These studies involve time-resolved infrared spectroscopy and quantum chemical modeling, revealing insights into the nature of electronic excitations (Emmert et al., 2003).

Catalysis in Chemical Reactions

Research on ethynylbenzene derivatives includes their role in catalytic reactions. For instance, the cyclization of 2-alkyl-1-ethynylbenzene derivatives catalyzed by ruthenium complexes has been explored, contributing to the development of new methods in synthetic chemistry (Odedra et al., 2007).

Hydrogen Bonding and Interactions in Chemistry

Studies on the hydrogen bonding between phenol and ethynylbenzene have been conducted using FTIR spectroscopy. These studies provide critical data for understanding the interactions in molecular complexes, which is significant in the field of molecular spectroscopy (Vojta & Vazdar, 2014).

Synthesis and Analysis of Complexes

Research has been done on the synthesis and structural characterization of chloro-ethynylbenzene complexes. This includes the investigation of their electronic and geometric structures, contributing to the understanding of complex molecular architectures (Hoffert et al., 2012).

Safety and Hazards

The safety information for 1,2,5-Trichloro-3-ethynylbenzene indicates that it has several hazard statements, including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Eigenschaften

IUPAC Name |

1,2,5-trichloro-3-ethynylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3/c1-2-5-3-6(9)4-7(10)8(5)11/h1,3-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFZHNVKJLMQTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=CC(=C1)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2471304.png)

![(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2471308.png)

![2-Cyclopropyl-1-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2471311.png)

![6-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2471314.png)

![[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride](/img/structure/B2471315.png)

![2,4(1H,3H)-Quinazolinedione, 3-[2-(dimethylamino)ethyl]-](/img/structure/B2471318.png)

![N-[4-[(4-iodophenyl)sulfonylamino]phenyl]acetamide](/img/structure/B2471319.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxamide](/img/structure/B2471322.png)

![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2471323.png)